molecular formula C21H20N2O3 B3949330 2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione

2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B3949330
M. Wt: 348.4 g/mol
InChI Key: ILEQPDNBSMYVRQ-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a methoxyphenylamino group and a pyrrolidinyl group

Properties

IUPAC Name

2-(3-methoxyanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-26-15-8-6-7-14(13-15)22-18-19(23-11-4-5-12-23)21(25)17-10-3-2-9-16(17)20(18)24/h2-3,6-10,13,22H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQPDNBSMYVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction.

    Introduction of the methoxyphenylamino group: This step often involves a nucleophilic substitution reaction where a methoxyphenylamine is reacted with a suitable leaving group on the naphthalene core.

    Attachment of the pyrrolidinyl group: This can be done through a reductive amination reaction where the naphthalene core is reacted with pyrrolidine in the presence of a reducing agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene core to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. The methoxyphenylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents. For example:

    2-[(3-Methoxyphenyl)amino]-1,4-naphthoquinone: This compound lacks the pyrrolidinyl group but has similar chemical properties.

    3-(Pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione: This compound lacks the methoxyphenylamino group but retains the pyrrolidinyl group.

The uniqueness of 2-[(3-Methoxyphenyl)amino]-3-(pyrrolidin-1-YL)-1,4-dihydronaphthalene-1,4-dione lies in the combination of both the methoxyphenylamino and pyrrolidinyl groups, which may confer unique biological and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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